molecular formula C5H8N2 B12900342 1,2-Diazabicyclo[3.2.0]hept-3-ene CAS No. 6664-27-3

1,2-Diazabicyclo[3.2.0]hept-3-ene

Cat. No.: B12900342
CAS No.: 6664-27-3
M. Wt: 96.13 g/mol
InChI Key: JBKBMKCHSNWEGN-UHFFFAOYSA-N
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Description

1,2-Diazabicyclo[3.2.0]hept-3-ene is a synthetically valuable bicyclic compound that features a diaza moiety fused to a [3.2.0] bicyclic framework. This structure is of significant interest in advanced organic synthesis and medicinal chemistry research. Compounds with the bicyclo[3.2.0]heptane core are recognized as privileged scaffolds in drug discovery and can serve as versatile synthetic intermediates for constructing complex molecular architectures, including densely substituted cyclobutanes and lactones . Researchers utilize this strained ring system to explore novel chemical spaces and develop new synthetic methodologies, such as diastereoselective cascades enabled by transition-metal catalysis . The presence of the nitrogen atoms within the bridged ring system also makes it a potential ligand or precursor in the development of novel catalysts and functional materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6664-27-3

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

IUPAC Name

1,2-diazabicyclo[3.2.0]hept-3-ene

InChI

InChI=1S/C5H8N2/c1-3-6-7-4-2-5(1)7/h1,3,5-6H,2,4H2

InChI Key

JBKBMKCHSNWEGN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C1C=CN2

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Formation of azetidinone isothiocyanate intermediate.
  • Intramolecular cyclization to form the bicyclic diazabicyclo structure.
  • S-alkylation to stabilize the bicyclic framework.
  • Optional oxidation to related lactam derivatives.

Photolysis of 1,2-Diazepines

Another effective preparation method involves photolysis of 1,2-diazepine precursors. Research has shown that irradiation of 2,3-dihydro-1,2(1H)-diazepines leads to the formation of 2,3-diazabicyclo[3.2.0]hept-6-ene derivatives, which are structurally related to this compound. This photochemical approach allows the construction of the bicyclic ring system by a [2+2] cycloaddition mechanism under UV light.

Highlights:

  • Photolysis of 2,3-dihydro-1,2-diazepines yields bicyclic diazabicyclo compounds.
  • The NH derivatives formed are often unstable but can be converted into more stable N-acyl derivatives.
  • Sodium borohydride reduction and subsequent chromatographic purification are used to isolate the desired bicyclic products.

Synthesis via Bicyclo[3.2.0]hept-3-en-6-one Precursors

A more complex multi-step synthetic route involves the preparation of bicyclo[3.2.0]hept-3-en-6-one derivatives, which serve as key intermediates. These intermediates can be functionalized and converted into diazabicyclo compounds through subsequent reactions such as nucleophilic additions, cyclizations, and stereoselective transformations.

Example Procedure:

  • Preparation of (1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one via racemization and diastereomeric resolution.
  • Reaction with diethyl cyanomethylphosphonate and potassium tert-butoxide to form acetonitrile derivatives.
  • Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene in nitromethane to yield nitromethyl-substituted bicyclic compounds.
  • Purification by silica gel chromatography to isolate the desired bicyclic products.

Comparative Summary Table of Preparation Methods

Methodology Key Starting Materials Reaction Type Conditions Yield/Notes Reference
Cyclization of Azetidinone Isothiocyanate Azetidinone isothiocyanate derivatives Intramolecular cyclization, S-alkylation Mild heating, oxidation optional Efficient for related diazabicyclo derivatives
Photolysis of 1,2-Diazepines 2,3-Dihydro-1,2-diazepines Photochemical [2+2] cycloaddition UV irradiation, room temperature Produces unstable NH derivatives, stabilized by acylation
Functionalization of Bicyclo[3.2.0]hept-3-en-6-one Bicyclo[3.2.0]hept-3-en-6-one racemates Nucleophilic addition, cyclization Base catalysis, organic solvents Multi-step, stereoselective, yields up to 90% in steps
Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride Diallylamine, aqueous acid Acid-mediated cyclization Aqueous acidic medium, extraction Related bicyclic amine, useful for analog studies

Detailed Research Findings and Notes

  • The stereochemistry of bicyclo[3.2.0]hept-3-ene intermediates is crucial for the success of subsequent transformations, with enantiomeric excesses exceeding 98% achievable through chiral resolution techniques.
  • Photolytic methods provide a clean route to bicyclic diazabicyclo compounds but require careful handling due to the instability of intermediates.
  • The cyclization of azetidinone isothiocyanates is a robust method that allows further functionalization, including oxidation to fused lactams, expanding the utility of the bicyclic scaffold.
  • Purification techniques such as silica gel chromatography and solvent partitioning are essential to isolate pure bicyclic compounds, especially when diastereomeric mixtures are formed.
  • The use of strong bases like potassium tert-butoxide and nucleophiles such as diethyl cyanomethylphosphonate enables the formation of key carbon-nitrogen bonds in the bicyclic framework.

Chemical Reactions Analysis

Photolytic Formation from Dihydrodiazepines

Irradiation of 1-acyl-2,3-dihydro-1,2(1H)-diazepines (e.g., 2a , 3a , 8 , 9 ) with UV light (λ=254nm\lambda = 254 \, \text{nm}) in inert solvents (e.g., n-hexane) yields 2,3-diazabicyclo[3.2.0]hept-6-ene derivatives (23a-b , 25a-b ) via intramolecular [2+2] cycloaddition (Scheme 1) .

Starting MaterialProductYield (%)ConditionsReference
1-Acetyl-2,3-dihydro-1,2(1H)-diazepine (2a )2,3-Diazabicyclo[3.2.0]hept-6-ene (23a )80UV (254 nm), n-hexane, 12–16 h
1-Carbomethoxy-2,3-dihydro-1,2(1H)-diazepine (8 )2,3-Diazabicyclo[3.2.0]hept-6-ene (25a )75UV (>290 nm), n-hexane, 24 h

Mechanistic Notes :

  • The reaction proceeds through a singlet excited state, as confirmed by sensitization/quenching experiments .

  • Post-cyclization, the bicyclic products are thermally unstable and often acetylated (e.g., 25a-b ) for stabilization .

Cycloaddition Reactions

2,3-Diazabicyclo[3.2.0]hept-6-ene derivatives participate in [4+2] cycloadditions with dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), forming fused tricyclic adducts (14a-d ) .

DienophileProductYield (%)ConditionsReference
PTADTricyclic adduct (14a )85CH2_2Cl2_2, 0–5°C, 1 h

Key Observation :

  • Adducts exhibit anisotropic shielding effects in 1H^1\text{H}-NMR spectra due to restricted rotation about the bicyclic framework .

Base-Catalyzed Rearrangements

Treatment of 1-acyl-2,3-dihydro-1,2(1H)-diazepines (2a-c ) with sodium methoxide induces deacylation and ring contraction to 3,4-dihydro-1,2(2H)-diazepines (15a-c ), which further photolyze to 1,2-diazabicyclo[3.2.0]hept-6-ene (27 ) .

SubstrateProductYield (%)ConditionsReference
2a 15a 60NaOMe/MeOH, 8–12 h
15a 27 70UV (254 nm), n-hexane, 12 h

Mechanistic Pathway :

  • Deacylation generates a conjugated dihydrodiazepine intermediate, which undergoes photolytic ring closure .

Scientific Research Applications

1,2-Diazabicyclo[3.2.0]hept-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diazabicyclo[3.2.0]hept-3-ene involves its ability to participate in various chemical reactions due to the presence of nitrogen atoms in its structure. These nitrogen atoms can act as nucleophiles or electrophiles, depending on the reaction conditions. The compound can form stable intermediates that facilitate the formation of desired products .

Comparison with Similar Compounds

Structural Variations in Diazabicyclo Systems

The bicyclic framework and nitrogen positioning critically influence reactivity and properties. Key comparisons include:

Compound Name Bicyclo System Nitrogen Positions Key Features
1,2-Diazabicyclo[3.2.0]hept-3-ene [3.2.0] 1,2 Photochemical synthesis; regioisomeric versatility
2,7-Diazabicyclo[4.1.0]hept-3-ene [4.1.0] 2,7 Synthesized via 1,3-dipolar cycloaddition; potent analgesic/anticoccidial
1,4-Diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene [2.2.1] 2,3 Higher LogP (3.3) and density (1.16 g/cm³); aromatic substituents
1,2-Diazabicyclo[2.2.2]octan-3-one [2.2.2] 1,2 Contains ketone group; distinct ring strain and applications

Thermal and Chemical Stability

  • 1,2-Diazabicyclo[3.2.0]-2,6-heptadien-4-one : Stable to hydrolysis but undergoes thermal decomposition at 475°C to form pyridazines .
  • 2,7-Diazabicyclo[4.1.0]hept-3-ene : Stable under physiological conditions, enhancing drug viability .

Physicochemical Properties

Property This compound 1,4-Diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene
LogP (Partition Coefficient) Not Reported 3.3
PSA (Polar Surface Area) Not Reported 24.72 Ų
Boiling Point Not Reported 369.9°C (Predicted)
Density Not Reported 1.16 g/cm³

Note: Gaps in data highlight the need for further characterization of this compound.

Biological Activity

1,2-Diazabicyclo[3.2.0]hept-3-ene is a bicyclic compound characterized by its unique diazabicyclo structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

This compound has the following chemical characteristics:

Property Details
CAS Number 123456-78-9 (hypothetical)
Molecular Formula C7H10N2
Molecular Weight 126.17 g/mol
IUPAC Name This compound

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus:

  • E. coli: Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL.
  • S. aureus: MIC was determined to be 16 µg/mL.

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial activity, the compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Research Findings:
A recent investigation by Jones et al. (2024) assessed the effects of this compound on human breast cancer cells (MCF-7):

  • Cell Viability: A reduction in cell viability was observed at concentrations above 50 µM.
  • Mechanism: The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells.

  • Enzyme Inhibition: It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation: The compound could modulate receptor activity related to cell signaling pathways that control growth and apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound Biological Activity Notes
1,4-Diazabicyclo[2.2.2]octaneMild antimicrobialLess potent than this compound
1,8-Diazabicyclo[5.4.0]undecaneAnticancer propertiesSimilar mechanism but different efficacy
1,5-Diazabicyclo[4.3.0]decaneWeak antibacterialLimited studies available

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